(Val4)-angiotensin III

Cardiovascular pharmacology Smooth muscle contractility Angiotensin receptor pharmacology

Procure (Val4)-Angiotensin III for its quantified balanced agonism at Gαq (pEC50 8.31) and β-arrestin2 (pEC50 8.44), providing an unbiased reference baseline for biased signaling studies. Unlike native Ang II, this Val4-substituted heptapeptide exhibits species-specific pharmacodynamics—producing no pressor response in avian models at doses where [Asp1,Val5]-Ang II is active—making it essential for AT2R-mediated cardiovascular research. As a precisely positioned low-potency benchmark in smooth muscle contractility assays (guinea pig, rabbit), it enables rigorous tissue validation and structure-activity relationship mapping at position 4 of the angiotensin sequence.

Molecular Formula C51H76N12O15
Molecular Weight 1097.238
CAS No. 100900-28-5
Cat. No. B566363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Val4)-angiotensin III
CAS100900-28-5
Molecular FormulaC51H76N12O15
Molecular Weight1097.238
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50)/t31-,32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyHTAOHKIKXFRIAN-MXCQYAJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Val4)-Angiotensin III CAS 100900-28-5: A Research-Grade Angiotensin III Peptide Variant for RAS Signaling Studies


(Val4)-Angiotensin III (CAS 100900-28-5) is a synthetic heptapeptide variant of angiotensin III [Ang II (2-8)] in which the N-terminal arginine is followed by a valine at position 4 of the angiotensin sequence [1]. It belongs to the renin-angiotensin system (RAS) peptide family and serves as a full agonist at angiotensin receptors, activating both Gαq and β-arrestin2 (βarr2) signaling pathways with pEC50 values of 8.31 and 8.44, respectively [2]. Notably, in certain vertebrate species, (Val4)-Ang III itself has been identified as the endogenous angiotensin III hormone, underscoring its physiological relevance beyond a mere synthetic analog [1].

Why (Val4)-Angiotensin III Cannot Be Substituted by Generic Angiotensin Peptides in Specialized Assays


While angiotensin II (Ang II) and angiotensin III (Ang III) share overlapping receptor pharmacology, they exhibit distinct biological profiles that preclude interchangeable use in specialized experimental systems. Native Ang III demonstrates greater AT2R:AT1R selectivity than Ang II and is uniquely capable of AT2R-mediated natriuresis in renal infusion studies, a response not observed with Ang II [1]. Furthermore, the potency hierarchy of angiotensin peptides varies substantially across tissue types and species—in guinea pig smooth muscle preparations, [Val4]AIII occupies a discrete position in the potency order ([Sar1]AII > or = AII > AIII > or = [Val4]AIII >> AI >>> [des Phe8]AII), indicating that even minor sequence modifications alter functional efficacy [2]. In Pekin ducks, Val4-ANG III fails to increase mean arterial blood pressure at doses (1-5 nmol/kg) where [Asp1,Val5]-ANG II produces robust pressor responses, demonstrating species- and analog-specific pharmacodynamics that render generic substitution scientifically invalid [3]. These distinctions mandate the use of precisely defined peptides such as (Val4)-Angiotensin III for reproducible and interpretable experimental outcomes.

Quantitative Differentiation Evidence for (Val4)-Angiotensin III Versus Closest Analogs


Comparative Potency Ranking of [Val4]Angiotensin III in Rabbit Urinary Bladder Smooth Muscle

In isolated rabbit detrusor smooth muscle strips, (Val4)-angiotensin III demonstrated contractile activity but occupied the lowest rank in the potency order among tested angiotensin analogs. The observed order of potency was [Val5]-angiotensin II > [Ile5]-angiotensin II > [Ile5]-angiotensin I > [Val4]-angiotensin III [1]. This ranking establishes (Val4)-angiotensin III as a lower-potency comparator for studies requiring a defined, reproducible partial agonist or for investigating structure-activity relationships where valine substitution at position 4 attenuates efficacy.

Cardiovascular pharmacology Smooth muscle contractility Angiotensin receptor pharmacology

Differential Blood Pressure Response Profile of (Val4)-Angiotensin III vs. Angiotensin II in Conscious Avian Model

In conscious Pekin ducks, intravenous administration of (Val4)-angiotensin III (Val4-ANG III) produced no measurable effect on mean arterial blood pressure (MABP) at doses of 1 or 5 nmol/kg. In contrast, [Asp1,Val5]-angiotensin II at 2 nmol/kg i.v. produced a robust pressor response, and the teleost analog [Asn1,Val5]-angiotensin II exhibited approximately 30% of the pressor potency of the avian ANG II [1]. This functional divergence—complete absence of pressor activity for (Val4)-ANG III versus clear pressor efficacy for ANG II analogs—underscores its distinct pharmacological profile.

Comparative endocrinology Blood pressure regulation Species-specific RAS pharmacology

Potency Ranking of [Val4]Angiotensin III in Guinea Pig Smooth Muscle Preparations

Across multiple guinea pig smooth muscle preparations (esophageal muscularis mucosae, stomach fundus, gall bladder, ileum, colon, thoracic aorta) in the presence of peptidase inhibitors, angiotensin peptides produced contractions with the following potency order: [Sar1]AII > or = AII > angiotensin III (AIII) > or = [Val4]AIII >> AI >>> [des Phe8]AII [1]. [Val4]AIII was consistently positioned at the lower end of the active agonist spectrum, with potency comparable to or slightly below native angiotensin III but substantially greater than angiotensin I and the inactive des-Phe8 fragment.

Smooth muscle pharmacology AT1 receptor function Tissue-specific agonist potency

Gαq and β-Arrestin2 Signaling Potency of (Val4)-Angiotensin III Relative to Angiotensin Receptor Agonists

(Val4)-Angiotensin III activates both Gαq and β-arrestin2 (βarr2) signaling pathways as a full agonist, with pEC50 values of 8.31 (Gαq) and 8.44 (βarr2) [1]. The pEC50 of 8.31 corresponds to an EC50 of approximately 4.9 nM, while pEC50 of 8.44 corresponds to approximately 3.6 nM. For class-level context, native angiotensin III exhibits IC50 values of 0.648 nM at AT2R and 21.1 nM at AT1R in binding assays , placing (Val4)-angiotensin III within the nanomolar potency range characteristic of angiotensin peptides, though with a balanced signaling profile across both G protein-dependent and β-arrestin-dependent pathways.

GPCR signaling Biased agonism β-arrestin recruitment

Absence of Nasal Salt Gland Inhibitory Activity Distinguishes (Val4)-Angiotensin III from Angiotensin II in Avian Osmoregulation

In the Pekin duck nasal salt gland model, [Asp1,Val5]-angiotensin II (1 nmol/kg i.v.) produced significant inhibition of nasal fluid secretion (NFS) without altering ionic concentrations. In contrast, (Val4)-angiotensin III at doses of 1 or 5 nmol/kg i.v. had no effect on NFS, paralleling the lack of effect observed with angiotensin I (1-7) at 20 nmol/kg [1]. This differential activity profile demonstrates that the Val4-substituted heptapeptide lacks the exocrine inhibitory function characteristic of the octapeptide angiotensin II in this system.

Osmoregulation Comparative physiology Exocrine gland function

Positional Substitution at Residue 4: (Val4)-Angiotensin III as a Structure-Activity Relationship Probe

The substitution of valine at position 4 in (Val4)-angiotensin III distinguishes it from both angiotensin II (which contains tyrosine at position 4) and native angiotensin III (which lacks the N-terminal aspartate/arginine of Ang II). Structure-activity relationship studies have demonstrated that substitution of Tyr4 in Ang II with glycine produces only a slight decrease in AT2 receptor affinity, while His6 substitution considerably affects binding [1]. In β-amino acid substitution studies of Ang III, the rank order of AT2R affinity was: CGP42112 > Ang III > β-Pro7 Ang III = Ang II > β-Tyr4 Ang III ≥ PD123319, demonstrating that modification at position 4 modulates AT2R affinity [2]. (Val4)-angiotensin III serves as a defined reference point for evaluating how Val4 substitution impacts receptor engagement and downstream signaling relative to Tyr4-containing and β-substituted analogs.

Peptide SAR Receptor binding determinants Angiotensin analog design

High-Value Research Applications for (Val4)-Angiotensin III Procurement


Comparative Smooth Muscle Pharmacology Studies Requiring Defined Potency Benchmarks

Investigators characterizing angiotensin receptor pharmacology in smooth muscle preparations benefit from (Val4)-angiotensin III as a precisely positioned potency benchmark. As established in guinea pig multi-tissue assays, [Val4]AIII occupies the lower end of the active agonist spectrum (potency order: [Sar1]AII > or = AII > AIII > or = [Val4]AIII >> AI) [1]. This reproducible ranking across esophageal muscularis mucosae, stomach fundus, gall bladder, ileum, colon, and thoracic aorta enables researchers to validate tissue preparation responsiveness and compare AT1 receptor-mediated contractile efficacy across experimental conditions. Similarly, in rabbit urinary bladder detrusor strips, (Val4)-angiotensin III serves as the lowest-potency comparator among active angiotensin analogs tested [2], providing a sensitive indicator for assay conditions that may alter apparent agonist potency.

Dissecting AT1 vs. AT2 Receptor-Mediated Cardiovascular Effects Without Confounding Pressor Activity

Researchers investigating AT2 receptor-mediated cardiovascular effects face the challenge that most angiotensin peptides produce confounding AT1-mediated pressor responses. (Val4)-angiotensin III offers a distinct advantage: in the conscious Pekin duck model, it produces no measurable change in mean arterial blood pressure at doses (1-5 nmol/kg i.v.) where [Asp1,Val5]-angiotensin II generates robust pressor responses [1]. This functional dissociation—receptor binding without pressor activity—makes (Val4)-angiotensin III an ideal tool for studies requiring AT2R engagement without simultaneous AT1R-mediated vasoconstriction, particularly when used in conjunction with AT1 receptor blockade protocols to unmask AT2R-dependent depressor effects [3].

GPCR Biased Signaling and β-Arrestin Pathway Analysis

The quantified balanced agonism of (Val4)-angiotensin III at both Gαq (pEC50 = 8.31; EC50 ~4.9 nM) and βarr2 (pEC50 = 8.44; EC50 ~3.6 nM) signaling pathways [1] positions this peptide as a valuable reference compound for biased agonism studies. Unlike superagonists that preferentially activate one pathway, (Val4)-angiotensin III provides a balanced full-agonist baseline against which pathway-selective ligands can be compared. This application is particularly relevant for drug discovery programs targeting angiotensin receptors where functional selectivity (biased signaling) is a key optimization parameter for therapeutic candidates.

Structure-Activity Relationship Studies of Angiotensin Peptide Position 4 Modifications

For peptide chemists and pharmacologists investigating the structural determinants of angiotensin receptor binding, (Val4)-angiotensin III serves as a defined reference for position 4 substitution effects. Compared to angiotensin II (Tyr4) and β-substituted analogs such as β-Tyr4 Ang III, the Val4 modification introduces distinct hydrophobicity and side-chain volume characteristics [1]. The availability of binding affinity data for related analogs—including the finding that Tyr4→Gly substitution produces only slight AT2R affinity decreases while His6 substitution considerably affects binding [2]—establishes a framework within which (Val4)-angiotensin III can be employed to systematically evaluate the contribution of residue 4 properties to receptor engagement and downstream functional responses.

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